POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
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Overview
Description
POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED is a copolymer that combines styrene and maleic acid units, with partial esterification using isooctyl groups and termination with cumene. This compound is known for its unique properties, including low solution viscosity and high functionality, making it useful in various applications such as leveling aids in films, embrittling agents in shampoos, and pigment dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED typically involves the copolymerization of styrene and maleic anhydride, followed by partial esterification with isooctyl alcohol and termination with cumene. The copolymerization is usually carried out in the presence of a radical initiator under controlled temperature conditions to ensure the desired molecular weight and composition .
Industrial Production Methods
In industrial settings, the production of this copolymer involves large-scale polymerization reactors where the monomers are fed continuously. The reaction conditions, such as temperature, pressure, and initiator concentration, are carefully monitored to achieve consistent product quality. The partial esterification and termination steps are performed in subsequent reactors, followed by purification and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Esterification: Further esterification can occur with different alcohols to modify the polymer’s properties.
Cross-linking: The copolymer can be cross-linked with suitable cross-linking agents to enhance its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous base or acid under controlled temperature conditions.
Esterification: Requires alcohols and acid catalysts, often conducted under reflux conditions.
Cross-linking: Involves the use of cross-linking agents such as divinylbenzene or other multifunctional monomers.
Major Products Formed
Hydrolysis: Produces carboxylic acids and alcohols.
Esterification: Yields new ester derivatives with modified properties.
Cross-linking: Results in a three-dimensional network polymer with enhanced mechanical strength.
Scientific Research Applications
POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED has a wide range of scientific research applications, including:
Biology: Employed as a dispersant for biological samples and in the formulation of various biocompatible materials.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable nanoparticles.
Mechanism of Action
The mechanism by which POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED exerts its effects is primarily through its ability to interact with various substrates and form stable complexes. The ester and acid groups provide sites for hydrogen bonding and ionic interactions, while the styrene units contribute to hydrophobic interactions. These combined interactions enable the copolymer to stabilize nanoparticles, enhance film formation, and improve the mechanical properties of materials .
Comparison with Similar Compounds
Similar Compounds
POLY(STYRENE-CO-MALEIC ANHYDRIDE): Similar backbone structure but lacks esterification and cumene termination.
POLY(ETHYLENE-ALT-MALEIC ANHYDRIDE): Different monomer composition, used in similar applications.
POLY(ISOBUTYLENE-ALT-MALEIC ANHYDRIDE): Another copolymer with different monomer units and properties.
Uniqueness
POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED is unique due to its partial esterification and cumene termination, which impart specific properties such as low solution viscosity and high functionality. These characteristics make it particularly suitable for applications requiring stable dispersions, film formation, and enhanced mechanical properties .
Properties
CAS No. |
160611-46-1 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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